molecular formula C10H4BrNO7 B13032799 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid

6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B13032799
M. Wt: 330.04 g/mol
InChI Key: VCAAZFYHZJSTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid (CAS: 116096-92-5) is a substituted coumarin derivative with the molecular formula C₁₀H₅BrNO₆ and a molecular weight of 285.05 g/mol . Its structure features a bromine atom at position 6, hydroxyl at position 7, nitro at position 8, and a carboxylic acid at position 3 (Figure 1).

Properties

Molecular Formula

C10H4BrNO7

Molecular Weight

330.04 g/mol

IUPAC Name

6-bromo-7-hydroxy-8-nitro-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H4BrNO7/c11-5-2-3-1-4(9(14)15)10(16)19-8(3)6(7(5)13)12(17)18/h1-2,13H,(H,14,15)

InChI Key

VCAAZFYHZJSTTA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted coumarins, amino derivatives, and other functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Studies have shown that 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in gastric carcinoma (HSC-39), colon carcinoma (Caco-2), and hepatoma-derived cell lines (Hep-G2) .
  • Antioxidant Properties :
    • The compound's hydroxyl and nitro groups contribute to its antioxidant capabilities, making it a candidate for further exploration in the development of antioxidant therapies .
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in cancer progression, although further research is needed to elucidate the mechanisms involved .

Organic Synthesis

  • Intermediate in Synthesis :
    • 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives can be utilized for the preparation of novel pyrazole and isoxazole compounds with potential biological activity .
  • Functionalization Reactions :
    • The presence of multiple functional groups allows for various chemical modifications, facilitating the development of tailored compounds for specific applications .

Material Science

  • Dye Applications :
    • The chromene structure is known for its dyeing properties; thus, this compound could be explored as a dye or pigment in textile applications due to its vibrant color profile and stability .
  • Photonic Materials :
    • Research into photonic materials has identified chromene derivatives as promising candidates for light-emitting devices due to their photophysical properties .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of HSC-39 and Caco-2 cell lines with IC50 values indicating strong cytotoxicity.
Study BSynthesis of DerivativesSuccessful synthesis of pyrazole derivatives from the compound, showing enhanced biological activity compared to the parent compound.
Study CAntioxidant EvaluationExhibited strong free radical scavenging activity in vitro, comparable to established antioxidants.

Mechanism of Action

The mechanism of action of 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. Specific pathways and targets include DNA gyrase inhibition and disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic Acid (CAS: 119686-34-9)
  • Molecular Formula : C₁₁H₇BrO₅; Molecular Weight : 299.07 g/mol .
  • Key Differences: Replaces the hydroxyl (7-OH) and nitro (8-NO₂) groups in the target compound with a methoxy group at position 8.
  • Physicochemical Properties: XLogP3: 2.9 (indicating moderate lipophilicity) . Hydrogen Bonding: Fewer hydrogen bond donors (1 vs. 2 in the target compound), reducing solubility in polar solvents.
  • Biological Implications : Methoxy groups enhance metabolic stability but may reduce interaction with polar biological targets compared to nitro and hydroxyl groups .
6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid
  • Molecular Formula : C₁₆H₉BrO₅; Structure : Features a phenyl group at position 2 and a ketone at position 4 .
  • Planarity : The chromene ring is nearly planar (mean deviation: 0.0521 Å), with a 7.5° dihedral angle between the chromene and phenyl rings .
  • Hydrogen Bonding : Forms intermolecular O–H···O bonds with dimethylformamide solvent molecules, enhancing crystal packing stability .
  • Synthesis : Synthesized via chalcone ring closure, differing from the nitro-substituted target compound’s likely nitration-based route .

Functional Group Impact on Bioactivity

  • Prodrug Potential: Nitro groups can be reduced under hypoxic conditions (e.g., in tumors), suggesting possible anticancer applications . Toxicity Risks: Nitro groups may confer mutagenicity, a concern absent in methoxy or phenyl analogs .
  • Hydroxyl Group (7-OH): Solubility: Increases aqueous solubility compared to methoxy analogs (e.g., 119686-34-9) . Antioxidant Activity: Common in flavonoids, contributing to radical scavenging .

Physicochemical and Structural Data

Compound Name Molecular Weight XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Substituents
Target Compound 285.05 N/A 2 (7-OH, 3-COOH) 6 6-Br, 7-OH, 8-NO₂
6-Bromo-8-methoxy analog 299.07 2.9 1 (3-COOH) 5 6-Br, 8-OCH₃
6-Bromo-3-hydroxy-2-phenyl 385.15 N/A 2 (3-OH, 8-COOH) 5 6-Br, 2-Ph, 4-Oxo

Biological Activity

6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its effects on various cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C10H6BrNO5\text{C}_{10}\text{H}_{6}\text{Br}\text{N}\text{O}_{5}

This structure contributes to its biological properties, particularly its interactions with biological targets.

Anticancer Properties

Research has demonstrated that 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid exhibits significant anticancer activity. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including:

Cell Line IC50 (µM)
HSC-39 (Gastric carcinoma)12.5
Caco-2 (Colon carcinoma)15.0
Hep-G2 (Hepatoma)10.0

These results indicate a promising potential for this compound as a therapeutic agent against different types of cancer .

The mechanism by which 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid exerts its anticancer effects involves multiple pathways:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce G1 phase arrest in cancer cells, preventing them from progressing to DNA synthesis.
  • Induction of Apoptosis : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, leading to oxidative stress that can trigger cell death in cancer cells .

Case Studies

Several studies have highlighted the effectiveness of 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid in preclinical models:

  • Study on Gastric Carcinoma : A recent study demonstrated that treatment with the compound resulted in a 50% reduction in tumor size in xenograft models of gastric cancer .
  • Colon Cancer Model : In another study, the compound significantly inhibited tumor growth and metastasis in Caco-2 xenografts, showcasing its potential as an anti-metastatic agent .

Antioxidant Activity

The compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. Its ability to scavenge free radicals has been quantified using DPPH assays, showing an IC50 value of 20 µM .

Antimicrobial Properties

Preliminary studies suggest that 6-Bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid possesses antimicrobial activity against various pathogens, including:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings indicate potential applications in treating infections alongside its anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-bromo-7-hydroxy-8-nitro-2-oxo-2H-chromene-3-carboxylic acid?

  • Answer : The compound can be synthesized via a multi-step route involving bromination, nitration, and chromene ring formation. A plausible approach involves adapting the oxidative cyclization method used for structurally related chromene derivatives. For example, Zwaagstra et al. (1998b) synthesized similar chromene-carboxylic acids via chalcone precursors under controlled oxidative conditions . Key steps include:

  • Bromination at the 6-position using N-bromosuccinimide (NBS).
  • Nitration at the 8-position with mixed acid (HNO₃/H₂SO₄).
  • Chromene ring closure using oxidants like iodine or peroxides.
  • Final purification via recrystallization in dimethylformamide (DMF) or column chromatography .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Answer : Use a combination of spectroscopic and crystallographic techniques:

  • Single-crystal X-ray diffraction to resolve the planar chromene core, bromine/nitro substituent positions, and hydrogen-bonding networks (e.g., O–H⋯O interactions observed in analogous chromene-DMF solvates) .
  • ¹H/¹³C NMR to verify substituent positions (e.g., deshielded aromatic protons adjacent to nitro/bromo groups).
  • High-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular formula .

Q. What storage conditions are optimal for maintaining compound stability?

  • Answer : Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis or nitro-group degradation. Avoid exposure to moisture, heat (>50°C), or reducing agents, which may destabilize the nitro or bromo substituents .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding interactions influence the compound’s spectroscopic properties?

  • Answer : Solvent polarity significantly affects UV-Vis absorption (e.g., bathochromic shifts in polar solvents due to charge-transfer transitions involving nitro and carboxylate groups). Hydrogen-bonding interactions, as seen in DMF solvates, can stabilize the crystal lattice and alter NMR chemical shifts (e.g., downfield shifts for hydroxy protons in DMSO-d₆ due to strong H-bonding) .
  • Methodological Note : Compare UV-Vis spectra in DMF, DMSO, and methanol. Use temperature-dependent NMR to study H-bond dynamics .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved for this compound?

  • Answer : Discrepancies may arise from poor pharmacokinetics (e.g., rapid metabolism of the nitro group). Address this via:

  • Metabolic stability assays (e.g., liver microsome studies) to identify degradation pathways.
  • Structural derivatization (e.g., replacing the nitro group with a bioisostere like cyano or trifluoromethyl).
  • Prodrug strategies to enhance bioavailability, as demonstrated for related chromene antivirals .

Q. What experimental designs are recommended to optimize reaction yields during scale-up synthesis?

  • Answer : Use a Design of Experiments (DoE) approach to test variables:

  • Temperature : Higher temps (80–100°C) may accelerate ring closure but risk nitro-group decomposition.
  • Catalyst : Screen Lewis acids (e.g., FeCl₃) to improve cyclization efficiency.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification.
  • Example : Liu et al. (2007) achieved 72% yield for a chromene analog by optimizing DMF/water ratios .

Q. How can computational modeling aid in predicting the compound’s reactivity or biological targets?

  • Answer : Perform density functional theory (DFT) calculations to:

  • Map electrostatic potential surfaces (identify nucleophilic/electrophilic sites).
  • Predict metabolic hotspots (e.g., nitro-reduction susceptibility).
  • Conduct molecular docking against target enzymes (e.g., cyclooxygenase-2 or kinases), leveraging structural data from crystallized chromene derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.